molecular formula C16H13BrFNO2 B2864782 (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034605-07-5

(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone

Cat. No.: B2864782
CAS No.: 2034605-07-5
M. Wt: 350.187
InChI Key: CSQWFXVFQUSJNN-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone (CAS 2034605-07-5) is a chemical compound with the molecular formula C16H13BrFNO2 and a molecular weight of 350.18 . This benzoxazepinone-based scaffold is characterized by a seven-membered oxazepine ring fused to a benzene ring, providing a unique three-dimensional structure that is of significant interest in medicinal chemistry and drug discovery . The presence of both bromo and fluoro substituents on its aromatic rings makes it a valuable intermediate for further synthetic elaboration, including cross-coupling reactions and the development of more complex bioactive molecules . While specific biological data for this exact compound may be limited, its core structure is recognized as a privileged scaffold in the design of histone deacetylase (HDAC) inhibitors . Compounds featuring this structural motif are being investigated for their potential therapeutic applications. Researchers utilize this high-purity building block in exploratory chemistry, library synthesis, and as a key precursor in developing targeted chemical probes. This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2-bromophenyl)-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO2/c17-14-4-2-1-3-13(14)16(20)19-7-8-21-15-6-5-12(18)9-11(15)10-19/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQWFXVFQUSJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C3=CC=CC=C3Br)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone typically involves multi-step organic reactions. A common synthetic route starts with the preparation of 2-bromophenyl and 7-fluoro-2,3-dihydrobenzooxazepine intermediates. These intermediates are then coupled under controlled conditions to form the target compound.

Common reactions involved include:

  • Bromination: : Introduction of a bromine atom to the phenyl ring.

  • Fluorination: : Addition of a fluorine atom to the dihydrobenzooxazepine structure.

  • Coupling Reaction: : Joining the two intermediate molecules via a carbonyl group.

Reaction Conditions

  • Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF).

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄).

  • Temperature: Controlled heating (60-80°C).

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves scaling up these reactions under stringent quality control. Efficient solvent recovery and purification processes are integral to maintaining the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the methylene group, leading to the formation of ketones or acids.

  • Reduction: : Reduction reactions can target the oxazepine ring, potentially converting it to an amine.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reducing Agents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄).

  • Nucleophiles: : Sodium methoxide (NaOCH₃), Sodium hydride (NaH).

Major Products

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone finds applications across several scientific fields:

  • Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its potential role in drug development, particularly in targeting specific molecular pathways.

  • Industry: : Used in the development of advanced materials with unique properties.

Mechanism of Action

The biological activity of (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors. Its mechanism of action may include:

  • Enzyme Inhibition: : Binding to and inhibiting the activity of key enzymes involved in disease pathways.

  • Receptor Modulation: : Interacting with cell surface receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzooxazepine derivatives, focusing on molecular features and biological activities:

Compound Molecular Formula Substituents Target/Activity Key Findings
Target Compound C₁₈H₁₄BrFNO₂* - 7-Fluoro
- 2-Bromophenyl ketone
Inferred mTOR inhibition (based on structural analogs) Hypothesized to balance lipophilicity (Br) and electronic effects (F)
SI-42 () C₄₁H₅₇N₉O₁₀ - 7-(6-Aminopyridin-3-yl)
- 4-((2-Aminoethyl)sulfonyl)-3-fluoro-2-methylphenyl
Probable mTOR inhibitor Contains sulfonyl and aminopyridine groups, enhancing solubility and binding
XL388 () C₂₃H₂₂FN₃O₄S - 7-(6-Aminopyridin-3-yl)
- 3-Fluoro-2-methyl-4-(methylsulfonyl)phenyl
Dual mTORC1/mTORC2 inhibitor Oral bioavailability; inhibits mTORC1/2 phosphorylation in vivo
HR345756 () C₁₆H₁₂ClNO₄ - 7-Chloro
- 4-Benzoic acid
Pharmaceutical intermediate (unclear target) Chloro substitution may reduce metabolic stability compared to fluoro analogs

*Molecular formula estimated based on structural analogs.

Key Structural and Functional Insights:

Substituent Effects on Target Specificity: The 7-position substituent critically influences target engagement. XL388 and SI-42 feature 6-aminopyridin-3-yl groups at this position, which likely enhance mTOR binding through hydrogen bonding or π-π interactions . The 2-bromophenyl group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to XL388’s methylsulfonylphenyl group (clogP ~2.8), which could improve tissue penetration but reduce aqueous solubility .

Pharmacokinetic Profiles :

  • XL388 demonstrates moderate oral bioavailability in preclinical models, attributed to its balanced lipophilicity and sulfonyl group . The target compound’s bromophenyl group may reduce oral exposure due to higher metabolic susceptibility, though this requires experimental validation.
  • SI-42’s trifluoroacetate salt () improves solubility, a strategy that could be applied to the target compound for formulation optimization .

Biological Activity Trends: Halogen substitutions (F, Cl, Br) at the 7-position correlate with varied potency. Fluorine (target compound) offers electronegativity without significant steric bulk, whereas chlorine (HR345756) may hinder binding in certain conformations . Dual mTORC1/2 inhibition (XL388) is linked to the aminopyridine and sulfonyl groups, suggesting that the target compound’s bromophenyl group might shift selectivity toward mTORC1 if tested .

Research Findings and Implications

  • Structural Optimization : The benzooxazepine scaffold is highly tunable, with substituents at the 7-position and aromatic ketone directly modulating target affinity and pharmacokinetics. Bromine’s introduction in the target compound represents a strategic trade-off between lipophilicity and metabolic stability .
  • Therapeutic Potential: While XL388 and SI-42 are advanced mTOR inhibitors, the target compound’s unique halogenation pattern warrants evaluation in kinase selectivity panels. Its bromophenyl group may also confer advantages in penetrating the blood-brain barrier for neurological targets.

Biological Activity

The compound (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H15BrFNO\text{C}_{17}\text{H}_{15}\text{BrFNO}

This structure includes a bromophenyl group and a 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin moiety, which are both crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, compounds containing the oxazepine structure have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study: Acute Myeloid Leukemia (AML)

A notable study explored the effects of oxazepine derivatives on acute myeloid leukemia (AML) cells. The compound OXS003976, structurally related to our compound of interest, was found to upregulate CD11b expression and decrease cell proliferation. Morphological changes consistent with differentiation were observed, indicating that these compounds may promote differentiation in AML cells through mechanisms involving tubulin disruption and other pathways .

Neuroprotective Effects

Compounds with similar structures have also been investigated for neuroprotective effects. The benzo[f][1,4]oxazepine scaffold is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Research indicates that such compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress.

Antimicrobial Activity

Some derivatives of oxazepine have demonstrated antimicrobial properties, particularly against Gram-positive bacteria. The structural modifications in the oxazepine ring can enhance the binding affinity to bacterial targets, leading to increased efficacy against various pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds like This compound . Key findings from SAR studies include:

  • Substituent Effects: The presence of electron-withdrawing groups (like fluorine) enhances biological activity by stabilizing reactive intermediates.
  • Ring Modifications: Alterations in the dihydrobenzooxazepine ring can significantly affect potency and selectivity for specific biological targets.
  • Lipophilicity: Increased lipophilicity often correlates with improved membrane permeability and bioavailability.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AnticancerOXS003976Induces differentiation in AML
NeuroprotectiveVariousInhibits neuroinflammation
AntimicrobialOxazepine Deriv.Effective against Gram-positive bacteria

Q & A

Q. Q1. What are the recommended synthetic routes for (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone, and how do substituents influence reaction yields?

Methodological Answer: The synthesis of benzodiazepine-derived methanones typically involves coupling halogenated aryl groups with oxazepine precursors. For example, analogous compounds like 4-(2,4-dichlorobenzoyl)-7-fluoro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one are synthesized via nucleophilic substitution or Ullmann-type coupling . The bromophenyl group may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective attachment. Fluorination at the 7-position of the benzoxazepine ring can be achieved via electrophilic fluorination or using fluorinated building blocks. Substituent effects, such as electron-withdrawing groups (e.g., Br, F), may lower yields due to steric hindrance or reduced reactivity, necessitating optimized temperatures (e.g., 60–80°C) and catalysts (e.g., Pd(PPh₃)₄) .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of 1H/13C NMR to confirm the presence of the bromophenyl (δ ~7.3–7.6 ppm for aromatic protons) and fluorinated benzoxazepine moieties (δ ~4.2–5.1 ppm for oxazepine ring protons). High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₉H₁₆BrFNO₂, exact mass 408.03 g/mol). X-ray crystallography (as applied in analogous bromophenyl-benzothiazinone structures ) can resolve stereochemical ambiguities. For purity, employ HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

Advanced Research Questions

Q. Q3. What computational strategies are optimal for predicting the compound’s binding affinity to neurotransmitter receptors?

Methodological Answer: Leverage molecular docking (e.g., AutoDock Vina) with receptor structures from the PDB (e.g., GABAₐ or serotonin receptors). Parameterize the ligand using density functional theory (DFT) at the B3LYP/6-31G* level to optimize geometry and partial charges . Compare results with experimental data from radioligand binding assays (e.g., using [³H]flunitrazepam for GABAₐ). Note that the 2-bromophenyl group may enhance hydrophobic interactions, while the 7-fluoro substituent could influence electron distribution at the receptor’s active site .

Q. Q4. How do structural analogs with varying substituents (e.g., Cl vs. Br, methoxy vs. fluoro) affect pharmacological profiles?

Methodological Answer: Design a structure-activity relationship (SAR) study using analogs like (5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone . Test in vitro models (e.g., neuronal cell lines) for receptor modulation. Key parameters:

  • Lipophilicity (LogP): Measure via shake-flask method; bromine increases LogP vs. chlorine.
  • Solubility: Use dynamic light scattering (DLS); fluorination may enhance aqueous solubility.
  • Metabolic stability: Conduct liver microsome assays; electron-withdrawing groups (F, Br) may reduce CYP450-mediated degradation .

Q. Q5. What experimental designs resolve contradictions in reported biological activity data for benzoxazepine derivatives?

Methodological Answer: Address discrepancies via:

  • Dose-response curves: Ensure consistency in concentration ranges (e.g., 1 nM–100 µM).
  • Cell line validation: Use authenticated lines (e.g., HEK293T for GPCR studies) to minimize off-target effects.
  • Positive controls: Include reference compounds (e.g., diazepam for GABAₐ activity) .
    For conflicting results in receptor selectivity, perform competitive binding assays with fluorescent tracers (e.g., BODIPY-conjugated ligands) .

Methodological Challenges

Q. Q6. How can researchers mitigate instability of the benzoxazepine ring during long-term storage?

Methodological Answer: Store the compound under inert atmosphere (N₂ or Ar) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS . Add antioxidants (e.g., 0.1% BHT) to DMSO stock solutions. Note that bromine’s electronegativity may increase susceptibility to hydrolysis, requiring pH-controlled buffers (pH 6–8) in biological assays .

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